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Compound of Interest

Compound Name:
1-Amino-2-methyl-4-phenylbutan-

2-ol

Cat. No.: B1517879 Get Quote

Abstract: This document provides an in-depth technical overview of (S)-1-Amino-2-methyl-4-
phenylbutan-2-ol, a chiral amino alcohol with significant potential in synthetic organic

chemistry and drug development. Due to limited direct research on this specific stereoisomer,

this guide synthesizes information based on its structural characteristics and data from closely

related compounds. It covers physicochemical properties, potential synthetic methodologies,

and prospective applications, with a focus on its role as a chiral building block. This guide is

intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Physicochemical Properties
(S)-1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral 1,2-amino alcohol. Its key structural

features include a primary amino group (-NH₂) at the C1 position and a tertiary alcohol (-OH)

with a methyl group (-CH₃) at the C2 position, which constitutes the chiral center.[1] While

specific experimental data for this compound is sparse in publicly accessible literature, its

properties can be predicted based on its structure and data from similar compounds.

Table 1: Physicochemical Data of 1-Amino-2-methyl-4-phenylbutan-2-ol and Related

Isomers
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Property Value Source Compound Reference

Molecular Formula C₁₁H₁₇NO
4-amino-2-methyl-1-

phenylbutan-2-ol
[2][3]

Molecular Weight 179.26 g/mol
4-amino-2-methyl-1-

phenylbutan-2-ol
[2][4]

Monoisotopic Mass 179.131014166 Da
4-amino-2-methyl-1-

phenylbutan-2-ol
[2][4]

Physical Form Oil
4-amino-2-methyl-1-

phenylbutan-2-ol

Topological Polar

Surface Area
46.3 Å²

4-amino-2-methyl-1-

phenylbutan-2-ol
[2][4]

XLogP3 (Predicted) 1.1 - 1.2
4-amino-2-methyl-1-

phenylbutan-2-ol
[2][4]

CAS Number 1155915-78-8
1-Amino-2-methyl-4-

phenylbutan-2-ol
[1]

Note: Data is primarily from computational predictions and information on structural isomers

due to limited availability for the specific (S)-enantiomer.

Synthetic Methodologies and Experimental
Protocols
The synthesis of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol presents a challenge due to the

need to control the stereochemistry at the C2 tertiary alcohol center.[1] Both direct and

stereoselective routes can be envisioned.

Potential Synthetic Pathways
From a Precursor Alcohol: A hypothetical route could start from the precursor alcohol, 2-

methyl-4-phenylbutan-2-ol.[1] This would involve a multi-step process including protection of

the tertiary alcohol, functionalization of the terminal methyl group, conversion to an amine,

and subsequent deprotection.[1]
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Reductive Amination: Direct, non-stereoselective methods could involve the reductive

amination of a corresponding keto-aldehyde or a related precursor to efficiently construct the

carbon skeleton and introduce the necessary functional groups.[1]

Via Epoxide Ring-Opening: A common strategy for synthesizing amino alcohols is the ring-

opening of an epoxide. A synthesis could be designed starting from a chiral epoxide

precursor, which would allow for the stereospecific introduction of the amino group.[1]
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Hypothetical Synthesis Workflow

2-Methyl-4-phenylbutan-2-ol
(Precursor Alcohol)

1. Protect Tertiary -OH Group

2. Oxidize Terminal -CH3 to -COOH

3. Convert -COOH to Amide (-CONH2)

4. Reduce Amide to Amine (-CH2NH2)

5. Deprotect Tertiary -OH Group

(S)-1-Amino-2-methyl-4-phenylbutan-2-ol

Click to download full resolution via product page

Caption: Hypothetical multi-step synthesis from a precursor alcohol.

Example Experimental Protocol (Adapted from a related
synthesis)
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While a specific protocol for (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is not readily

available, the following protocol for the synthesis of a similar chiral amino alcohol, (S)-2-amino-

4-phenylbutan-1-ol, illustrates the general methodology for the reduction of an amino acid

precursor.[5]

Objective: To synthesize (S)-2-amino-4-phenylbutan-1-ol via reduction of homo-L-

phenylalanine.

Materials:

Lithium borohydride (LiBH₄)

Trichloromethylsilane (CH₃SiCl₃)

Tetrahydrofuran (THF), anhydrous

homo-L-phenylalanine

Methanol

5% aqueous sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Under an inert atmosphere and ice-cooling, add trichloromethylsilane (340 mmol) to a

solution of lithium borohydride (170 mmol) in anhydrous tetrahydrofuran (200 mL).

Stir the mixture for 30 minutes at 0°C.

Slowly add homo-L-phenylalanine (56 mmol) to the solution under the same ice-cooling

conditions.

Allow the reaction mixture to stir for 18 hours, gradually warming to room temperature.
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Quench the reaction by carefully adding methanol until the cessation of hydrogen gas

evolution.

Concentrate the mixture under reduced pressure.

Add 5% aqueous sodium hydroxide solution to the residue and extract the aqueous phase

twice with dichloromethane.

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under

reduced pressure to yield the product.[5]

Biological Activity and Mechanism of Action
Specific research on the biological activity of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is
limited in published literature. However, the broader class of amino alcohols and compounds

with a phenethylamine scaffold are known to possess diverse biological activities.[6] For

instance, some related 1-amino-4-phenyl-2-butanethiols have been synthesized and studied for

their antioxidant activity.[7] Given its structure, it could be investigated for activity within the

central nervous system, but this remains speculative without direct experimental evidence. No

signaling pathways involving this specific compound have been described.

Applications in Research and Drug Development
The primary and most promising application for (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is
as a chiral building block in asymmetric synthesis.[1]

Chiral Auxiliary: The stereogenic center at C2, combined with the reactive amino and

hydroxyl groups, makes it a valuable synthon. It can be temporarily incorporated into a

molecule to direct the stereochemical outcome of a subsequent reaction, and then cleaved

to yield an enantiomerically pure target molecule.[1]

Ligand Synthesis: The amino and hydroxyl groups can serve as coordination sites for metal

catalysts, making it a candidate for the synthesis of chiral ligands used in asymmetric

catalysis.

Scaffold for Drug Discovery: The phenylbutane backbone with amino and hydroxyl

functionalities provides a versatile scaffold for the synthesis of new chemical entities with
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potential therapeutic applications.

Role as a Chiral Building Block

(S)-1-Amino-2-methyl-
4-phenylbutan-2-ol

Stereoselective
Reaction

Directs Stereochemistry

A-B
(Prochiral Reagent)

Chiral Intermediate
(A-B incorporated)

Cleavage of
Chiral Auxiliary

Recycled

Enantiomerically Pure
Product (e.g., S-A-B)

Click to download full resolution via product page

Caption: Use of the compound as a chiral auxiliary in synthesis.

Safety and Handling
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Safety data for (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is not specifically available.

However, GHS classification for the closely related isomer, 4-amino-2-methyl-1-phenylbutan-2-

ol, indicates potential hazards. Users should handle this compound with appropriate caution in

a well-ventilated fume hood, using personal protective equipment.

Table 2: GHS Hazard Information for 4-amino-2-methyl-1-phenylbutan-2-ol

Hazard Class Pictogram(s) Signal Word
Hazard
Statement(s)

Skin

Corrosion/Irritation
Corrosive, Irritant Danger

H315: Causes skin

irritation.[2]

Serious Eye

Damage/Irritation
Corrosive Danger

H318: Causes serious

eye damage.[2]

STOT - Single

Exposure
Irritant Danger

H335: May cause

respiratory irritation.[2]

Disclaimer: This safety information pertains to a structural isomer and should be used as a

guideline only. A full safety assessment should be conducted before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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